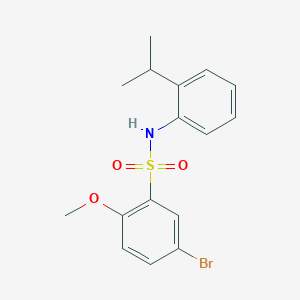

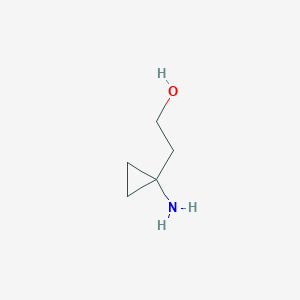

![molecular formula C16H11F3N2O2S2 B2529716 1-(4-(三氟甲基)苯并[d]噻唑-2-基)氮杂环丁-3-基噻吩-3-羧酸酯 CAS No. 1396856-05-5](/img/structure/B2529716.png)

1-(4-(三氟甲基)苯并[d]噻唑-2-基)氮杂环丁-3-基噻吩-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate" appears to be a derivative of azetidin-2-one, which is a class of compounds that has been the subject of recent research due to their potential biological activities. The azetidin-2-one derivatives are known for their antimicrobial properties, as seen in the study where a series of novel thiazolidin-4-ones and azetidin-2-ones were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains . Additionally, azetidin-2-one derivatives have been synthesized with benzimidazole phenyl groups and have shown potent antibacterial activity, with some compounds demonstrating good affinity for the enzyme transpeptidase . Furthermore, azetidin-2-one derivatives have also been evaluated for their anti-diabetic and renoprotective activities, with some compounds showing remarkable potency in these areas .

Synthesis Analysis

The synthesis of azetidin-2-one derivatives typically involves the condensation of various nucleophiles with appropriate aldehydes or ketones. In the first study, the derivatives were synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives . The second study involved the synthesis of 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-ones, where the structures were confirmed using spectral techniques such as IR, Mass, and 1H-NMR, and the reactions were monitored with analytical thin-layer chromatography . The third study synthesized derivatives by condensation of 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde with different nucleophiles, and the structures were confirmed by analytical and spectral methods .

Molecular Structure Analysis

The molecular structure of azetidin-2-one derivatives is characterized by the presence of a four-membered azetidine ring. The presence of substituents like the trifluoromethyl group and the benzothiazole moiety can significantly influence the biological activity of these compounds. The spectral techniques used in the studies, such as IR, Mass, and 1H-NMR, are crucial for confirming the structure of the synthesized compounds and for identifying the position and nature of the substituents on the azetidine ring .

Chemical Reactions Analysis

The chemical reactivity of azetidin-2-one derivatives is influenced by the functional groups attached to the azetidine ring. These compounds can undergo various chemical reactions, including condensation with nucleophiles, which is a common method for their synthesis . The presence of electron-withdrawing or electron-donating substituents can affect the reactivity of the azetidine ring, potentially leading to different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The substituents on the azetidine ring can influence these properties, which in turn can affect the compound's biological activity and pharmacokinetic profile. For instance, the solubility of the compounds in DMSO was relevant for the antimicrobial evaluation, as it facilitated the testing of the compounds at various concentrations . The stability of these compounds under different conditions is also an important factor for their potential therapeutic use.

科学研究应用

合成和抗菌应用

研究表明,合成各种苯并噻唑和噻吩衍生物,展示了它们作为抗菌剂的潜力。例如,已经探索了带有苯并(b)噻吩核的4-噻唑烷酮和2-氮杂环丁酮的合成,以了解它们的抗结核和抗菌特性 (Thaker, Kachhadia, & Joshi, 2003)。类似地,已经合成了一些新的氮杂环丁-2-酮并评估了它们的抗菌活性,突出了苯并咪唑衍生物在对抗微生物感染中的作用 (Ansari & Lal, 2009)。

抗肿瘤应用

探索苯并噻唑在抗肿瘤应用中的作用,发现了具有显著抗肿瘤活性的化合物。苯并噻唑在三氟甲磺酸中的分解生成了用于合成具有潜在抗肿瘤特性的化合物的中间体 (Stevens, Dongfang, & Castro, 1996)。此外,噻吩和N-取代噻吩并[3,2-d]嘧啶衍生物的合成一直因其有效的抗肿瘤和抗菌活性而受到关注 (Hafez, Alsalamah, & El-Gazzar, 2017)。

材料科学应用

已经研究了将噻吩衍生物结合起来的聚合物的结构和合成,以了解它们在电子和光子学中的应用。例如,已经开发出具有同时RGB发射的星形单聚合物系统,为电致发光器件和受激辐射放大(ASE)应用提供了潜在的用途 (Liu et al., 2016)。这项研究强调了噻吩衍生物在开发具有定制光学特性的先进材料方面的多功能性。

作用机制

Target of Action

Similar compounds have been associated with anti-inflammatory and analgesic activities .

Mode of Action

Based on the activities of similar compounds, it can be inferred that it may interact with certain receptors or enzymes to exert its anti-inflammatory and analgesic effects .

Biochemical Pathways

Given its potential anti-inflammatory and analgesic activities, it might influence pathways related to inflammation and pain perception .

Result of Action

Similar compounds have shown significant analgesic and anti-inflammatory activities .

属性

IUPAC Name |

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2S2/c17-16(18,19)11-2-1-3-12-13(11)20-15(25-12)21-6-10(7-21)23-14(22)9-4-5-24-8-9/h1-5,8,10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFATHXWQUIWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

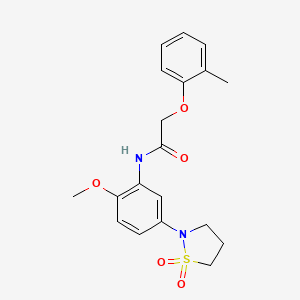

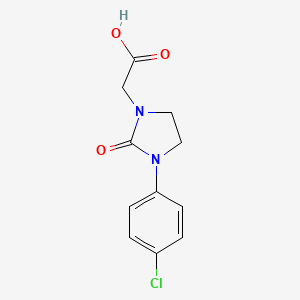

![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)

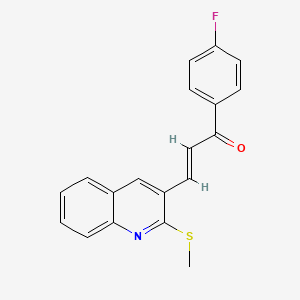

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

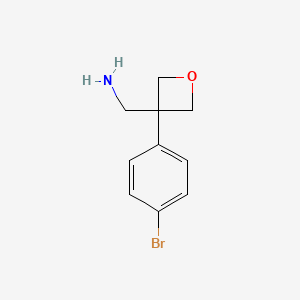

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)

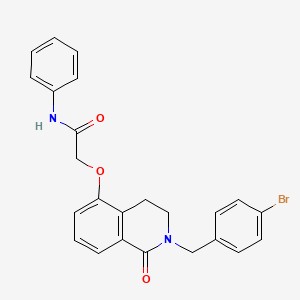

![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)

![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2529652.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2529653.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)